
N~2~-(Trifluoroacetyl)asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(Trifluoroacetyl)asparagine is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The trifluoroacetyl group is introduced to the asparagine molecule, resulting in a compound with unique chemical properties. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Trifluoroacetyl)asparagine typically involves the reaction of asparagine with trifluoroacetic anhydride. The reaction is carried out in an aqueous medium under alkaline conditions to facilitate the introduction of the trifluoroacetyl group. The process can be summarized as follows:
Reactants: Asparagine and trifluoroacetic anhydride.
Conditions: Aqueous medium, alkaline pH.
Procedure: The reactants are mixed and allowed to react, resulting in the formation of N2-(Trifluoroacetyl)asparagine.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps achieve efficient production. The industrial method involves:
Reactors: Continuous flow reactors.
Control: Precise control of pH, temperature, and reactant concentrations.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(Trifluoroacetyl)asparagine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to release asparagine and trifluoroacetic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions facilitate hydrolysis.
Oxidation/Reduction: Specific oxidizing or reducing agents are required, depending on the desired reaction.
Major Products Formed
Substitution: Various substituted derivatives of asparagine.
Hydrolysis: Asparagine and trifluoroacetic acid.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~2~-(Trifluoroacetyl)asparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and stability.
Medicine: Investigated for potential therapeutic applications, including cancer treatment.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N2-(Trifluoroacetyl)asparagine involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and proteins, affecting their function. Key pathways include:
Protein Modification: The compound can modify proteins, altering their activity and stability.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: Involved in cellular signaling pathways, influencing cell growth and differentiation.
Comparaison Avec Des Composés Similaires
N~2~-(Trifluoroacetyl)asparagine is unique due to the presence of the trifluoroacetyl group. Similar compounds include:
N~2~-(Trifluoroacetyl)lysine: Another trifluoroacetylated amino acid with different biological properties
Propriétés
Numéro CAS |
35146-48-6 |
|---|---|
Formule moléculaire |
C6H7F3N2O4 |
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
4-amino-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H7F3N2O4/c7-6(8,9)5(15)11-2(4(13)14)1-3(10)12/h2H,1H2,(H2,10,12)(H,11,15)(H,13,14) |
Clé InChI |
BJMXKMSTCRAHAJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)
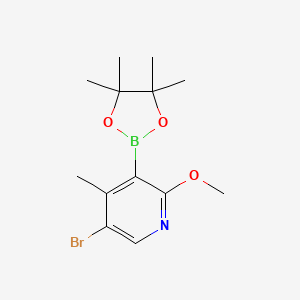
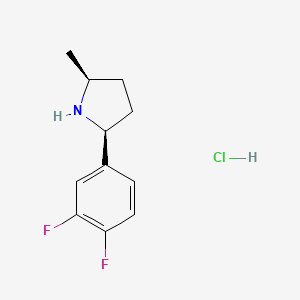
![tert-butyl N-(2-aminoethoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15303357.png)
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)
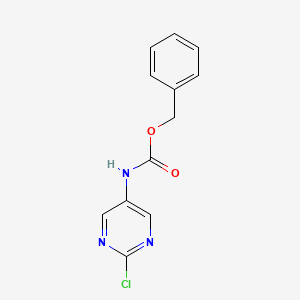

![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
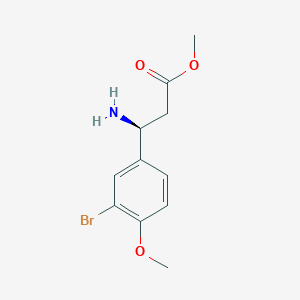

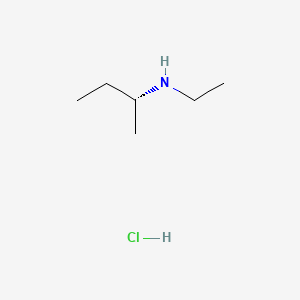
![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)

![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
